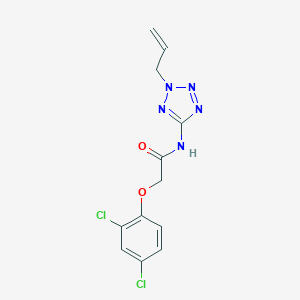
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as ATDA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATDA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemische Und Physiologische Effekte
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It also has a protective effect on nerve cells, which makes it a potential candidate for the treatment of neurodegenerative diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide for use in the treatment of inflammatory and neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide at the molecular level. This could lead to a better understanding of its therapeutic effects and the development of more targeted treatments. Finally, there is potential for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with allylamine and sodium azide to produce the tetrazole ring. The final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, is obtained by reacting the tetrazole intermediate with 2,4-dichlorophenol.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
Molekularformel |
C12H11Cl2N5O2 |
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-2-5-19-17-12(16-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,15,17,20) |
InChI-Schlüssel |
JAPITFVMZZGMBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)




![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
